2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c11-10(12,13)16-8-3-1-2-7(4-8)5-17-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGLSVQHFVXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid typically involves the reaction of 3-(trifluoromethoxy)benzyl chloride with thioglycolic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with intracellular targets and modulate specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl-Linked Acetic Acid Derivatives
Compounds with sulfanyl-acetic acid motifs exhibit diverse pharmacological and physicochemical profiles. Key examples include:
Table 1: Structural and Physicochemical Comparison of Sulfanyl-Linked Acetic Acid Derivatives
Key Observations :
- Montelukast’s complex structure (e.g., quinoline, cyclopropane) results in higher molecular weight and distinct pharmacokinetics compared to the simpler target compound. Its sulfanyl group is critical for binding to leukotriene receptors .
- GW0742 incorporates a thiazole ring and phenoxy group, enhancing its rigidity and binding affinity for nuclear receptors like PPARδ .
- The triazole-containing compound () demonstrates how heterocyclic substituents modulate solubility and bioactivity.
Phenylacetic Acid Derivatives with Trifluoromethoxy Substituents
Compounds lacking the sulfanyl linkage but sharing the trifluoromethoxy-phenylacetic acid core highlight the impact of structural modifications:
Table 2: Comparison with Trifluoromethoxy-Phenylacetic Acid Derivatives
Key Observations :
- Removal of the sulfanyl group (e.g., 4-methoxy-3-(trifluoromethoxy)phenylacetic acid) reduces molecular weight and alters hydrogen-bonding capacity.
- The target compound’s sulfanyl group may enhance membrane permeability compared to non-sulfur analogs.
Thiazole- and Benzofuran-Based Analogs
Heterocyclic derivatives illustrate the role of ring systems in modulating activity:
Table 3: Heterocyclic Sulfanyl-Acetic Acid Derivatives
Biological Activity
2-({[3-(trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid, also known by its CAS number 901418-29-9, is an organic compound notable for its unique chemical structure which includes a trifluoromethoxy group and a sulfanyl acetic acid moiety. This compound has attracted attention in various fields of research due to its potential biological activities and applications.
The molecular formula for this compound is C10H9F3O3S, with a molecular weight of 266.24 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which are critical factors in its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.
- Cellular Interaction : The compound's structure allows for interaction with cellular proteins, potentially influencing cell signaling pathways.
Enzyme Inhibition Studies
A study focusing on enzyme inhibition highlighted that compounds with trifluoromethoxy groups often exhibit enhanced binding affinity to target enzymes due to their electron-withdrawing nature. This can lead to increased potency in inhibiting enzymes critical for various diseases, including cancer .
Antimicrobial Activity
Recent investigations have shown that this compound exhibits significant antimicrobial activity. For instance, a comparative study of similar trifluorinated compounds revealed that those containing the sulfanyl group displayed higher antibacterial efficacy against specific strains of bacteria .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| This compound | Significant against Gram-positive bacteria | |
| Other Trifluorinated Compounds | Variable efficacy |
Case Studies
In a case study examining the effects of this compound on cancer cell lines, it was found that treatment led to altered cell cycle progression and increased apoptosis in certain types of cancer cells. This suggests a potential role as a therapeutic agent in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Proteins : The trifluoromethoxy group enhances hydrophobic interactions with protein targets, potentially leading to more effective inhibition of protein functions.
- Modulation of Signaling Pathways : By affecting enzyme activities and cellular signaling, this compound may influence processes such as inflammation and tumor growth.
Q & A
Q. Optimization Strategies :
- Temperature : Maintain 0–25°C to prevent side reactions (e.g., oxidation of the thioether).
- Molar Ratios : A 1:1.2 ratio of benzyl chloride to mercaptoacetic acid minimizes unreacted starting material.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 3-(Trifluoromethoxy)benzyl chloride, mercaptoacetic acid, K₂CO₃ | Ethanol | 25°C | 65–75 |
| 2 | HCl (6M), recrystallization | H₂O/EtOH | 0°C | 85–90 |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
-
NMR Spectroscopy :
-
X-ray Crystallography :
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Parameters | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 3.5 (s, 2H, CH₂-S) | Thioether linkage |
| ¹³C NMR | δ 172 (COOH) | Carboxylic acid group |
| XRD | O–H⋯O (2.65 Å) | Dimer formation |
Advanced: How to design experiments to assess its enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize enzymes with sulfhydryl or carboxylic acid binding sites (e.g., cysteine proteases or metalloenzymes).
Inhibition Assays :
- Fluorometric Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) to measure activity changes.
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) and calculate inhibition constants .
Mechanistic Studies :
Q. Critical Considerations :
- Solubility : Use DMSO stocks (<1% final concentration) to avoid solvent interference.
- Control Experiments : Include known inhibitors (e.g., E-64 for cysteine proteases) to benchmark results .
Advanced: How to address discrepancies in reported environmental persistence data?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. A systematic approach includes:
Standardized Degradation Studies :
- Hydrolysis : Test stability at pH 4, 7, and 9 (25–50°C) to simulate natural water systems.
- Photolysis : Expose to UV light (λ = 254 nm) and measure half-life using HPLC .
Data Harmonization :
- Meta-Analysis : Compare studies using criteria like OECD 301 (ready biodegradability) or EPA 712-C-96-167 (hydrolysis).
- QSPR Modeling : Predict persistence via quantitative structure-property relationships (e.g., log Kow and half-life correlations) .
Q. Case Study :
- Conflicting Half-Lives : Reported values (t₁/₂ = 5–30 days in water) may stem from differing pH or microbial activity. Replicate studies under controlled OECD guidelines resolve ambiguity .
Advanced: What strategies resolve contradictions in NMR spectral assignments?
Methodological Answer:
Multi-Nuclear NMR : Combine ¹⁹F NMR (for trifluoromethoxy groups) with ¹H-¹³C HSQC to resolve overlapping signals.
Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbon shifts.
Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
